molecular formula C12H18N2O3S2 B5601054 N-methyl-4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide

N-methyl-4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide

Cat. No.: B5601054
M. Wt: 302.4 g/mol
InChI Key: YWTURIOEKHNZRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C12H18N2O3S2 and its molecular weight is 302.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 302.07588479 g/mol and the complexity rating of the compound is 425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemistry and Synthesis Innovations

The chemistry of sulfur-nitrogen compounds, including sulfenamides, has been extensively studied for its potential in creating new synthetic pathways and materials. The development of sulfinimines (N-sulfinyl imines) and N-sulfonyloxaziridines from sulfenamides has introduced new classes of compounds for asymmetric synthesis and oxidation reactions, significantly impacting the synthesis of biologically active compounds and nitrogen heterocycles such as aziridines, pyrrolidines, and piperidines (Davis, 2006).

Catalysis and Enantioselective Synthesis

Enantioselective catalysis has seen remarkable advancements with the development of Lewis basic catalysts derived from l-piperazine-2-carboxylic acid. These catalysts have demonstrated high enantioselectivity in the hydrosilylation of N-aryl imines, showcasing the critical role of the arene sulfonyl group for achieving high yields and selectivities. This highlights the compound's utility in synthesizing a broad range of substrates with significant implications for pharmaceutical synthesis and materials science (Wang et al., 2006).

Anticancer Applications

Research into the anticancer properties of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids has identified potential anticancer agents. These compounds have demonstrated strong activity against cancer cells, with some derivatives showing lower IC50 values compared to traditional chemotherapy agents, indicating their potential as new therapeutic options for cancer treatment (Rehman et al., 2018).

Materials Science Applications

Polyamides incorporating sulfone and ether linkages have been synthesized to create materials with desirable properties such as flexibility, solubility, and thermal stability. These polymers, derived from aromatic dicarboxylic acids and diamines, including those related to the N-methyl-4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide structure, offer potential applications in high-performance materials and coatings (Hsiao & Huang, 1997).

Antimicrobial Research

Sulfonamide derivatives, including those related to this compound, have been explored for their antimicrobial properties. New N,N-diethyl amide bearing sulfonamides have shown marked potency against bacterial strains such as Escherichia coli and Staphylococcus aureus, indicating the potential of these compounds in developing new antibacterial agents (Ajani et al., 2013).

Properties

IUPAC Name

N-methyl-4-(4-methylpiperidin-1-yl)sulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S2/c1-9-3-5-14(6-4-9)19(16,17)10-7-11(18-8-10)12(15)13-2/h7-9H,3-6H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTURIOEKHNZRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.